molecular formula C10H19NO B12992609 1-Butylpiperidine-4-carbaldehyde

1-Butylpiperidine-4-carbaldehyde

Cat. No.: B12992609
M. Wt: 169.26 g/mol
InChI Key: IPPTXDQCLYOPSK-UHFFFAOYSA-N
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Description

1-Butylpiperidine-4-carbaldehyde is a piperidine derivative characterized by a butyl group attached to the nitrogen atom of the piperidine ring and a formyl (-CHO) group at the 4-position. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol. The compound’s structure combines the rigidity of the piperidine ring with the reactivity of the aldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Potential applications include its use in the synthesis of bioactive molecules, ligands for catalysis, or precursors for heterocyclic compounds.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-butylpiperidine-4-carbaldehyde

InChI

InChI=1S/C10H19NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h9-10H,2-8H2,1H3

InChI Key

IPPTXDQCLYOPSK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(CC1)C=O

Origin of Product

United States

Preparation Methods

1-Butylpiperidine-4-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-butylpiperidine with an oxidizing agent to introduce the aldehyde group at the fourth position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled temperatures .

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic oxidation processes. These methods utilize catalysts like palladium or platinum to facilitate the oxidation of 1-butylpiperidine in the presence of oxygen or other oxidizing agents .

Chemical Reactions Analysis

1-Butylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include 1-butylpiperidine-4-carboxylic acid, 1-butylpiperidine-4-methanol, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

1-Butylpiperidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butylpiperidine-4-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which can interact with nucleophiles to form new chemical bonds .

In biological systems, the compound may interact with enzymes and other proteins through covalent bonding with amino acid residues, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity
This compound C₁₀H₁₉NO 169.26 Aldehyde, Piperidine Nucleophilic addition (e.g., Grignard reactions), oxidation/reduction cycles
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 Carbamate, Amine Hydrolysis of carbamate, amine acylation
4-Methoxycarbonyl-N-phenylpropanamide piperidine C₂₀H₂₂N₂O₃* 338.40 Ester, Amide Ester hydrolysis, amide bond stability

*Formula approximated based on synthetic description in .

Key Observations:

Reactivity: The aldehyde group in this compound enables condensation reactions (e.g., forming Schiff bases), unlike the carbamate or ester groups in analogues .

Synthetic Utility :

  • Aldehyde-containing derivatives are pivotal in constructing complex heterocycles, whereas carbamates/esters are typically used as protecting groups or stable intermediates .

For example, Benzyl 4-aminopiperidine-1-carboxylate mandates rigorous eye and skin protection during handling . Similar protocols are recommended for this compound, though its specific toxicological profile remains understudied.

Physicochemical Properties

Solubility and Stability:

  • This compound : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde’s polarity. The butyl chain may reduce water solubility.
  • Benzyl 4-aminopiperidine-1-carboxylate: Likely soluble in chlorinated solvents (e.g., dichloromethane) but unstable under strong acidic/basic conditions due to carbamate lability .
  • 4-Methoxycarbonyl-N-phenylpropanamide piperidine : High stability in physiological conditions, attributed to the robust amide bond .

Thermal Behavior:

  • Aldehydes generally exhibit lower boiling points compared to carbamates or esters. For instance, this compound likely boils at ~200–220°C, whereas carbamate derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) may decompose before boiling due to thermal instability .

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